molecular formula C11H18ClNO B13382211 (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride

(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride

Cat. No.: B13382211
M. Wt: 215.72 g/mol
InChI Key: BCGRNSSKXKBQHB-VZXYPILPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride is a chiral compound with significant pharmacological properties. It is commonly used in the synthesis of various pharmaceutical agents due to its structural similarity to naturally occurring compounds like ephedrine and pseudoephedrine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride typically involves the asymmetric reduction of a suitable precursor. One common method involves the reduction of a ketone intermediate using a chiral catalyst. For example, the reduction of 2-amino-3-methyl-1-phenylbutan-1-one can be achieved using a chiral borane complex as the reducing agent .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation techniques. The process involves the use of a chiral catalyst to ensure the desired stereochemistry is achieved. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary amines or alcohols.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

Scientific Research Applications

(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its interaction with adrenergic receptors. It acts as a sympathomimetic agent, stimulating the release of norepinephrine and other neurotransmitters. This leads to increased heart rate, bronchodilation, and other physiological effects. The molecular targets include alpha and beta adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .

Comparison with Similar Compounds

Similar Compounds

    Ephedrine: Shares a similar structure and pharmacological profile.

    Pseudoephedrine: Another structurally similar compound with decongestant properties.

    Methcathinone: A related compound with stimulant effects.

Uniqueness

(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride is unique due to its specific stereochemistry, which imparts distinct pharmacological properties. Unlike its analogs, it has a more pronounced effect on certain adrenergic receptors, making it valuable in specific therapeutic applications .

Properties

Molecular Formula

C11H18ClNO

Molecular Weight

215.72 g/mol

IUPAC Name

(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol;hydrochloride

InChI

InChI=1S/C11H17NO.ClH/c1-8(2)10(12)11(13)9-6-4-3-5-7-9;/h3-8,10-11,13H,12H2,1-2H3;1H/t10-,11+;/m0./s1

InChI Key

BCGRNSSKXKBQHB-VZXYPILPSA-N

Isomeric SMILES

CC(C)[C@@H]([C@@H](C1=CC=CC=C1)O)N.Cl

Canonical SMILES

CC(C)C(C(C1=CC=CC=C1)O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.